Methylnaltrexone
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Overview
Description
Methylnaltrexone is a methyl derivative of noroxymorphone with selective, opioid-receptor antagonistic activity. Methylnaltrexone displaces opioids from peripheral opioid receptors in the gastrointestinal tract, the bladder, and the skin, resulting in decreases in opioid-related constipation, urinary retention, and pruritis, respectively. Methylnaltrexone does not cross the blood-brain barrier and does not affect the centrally-mediated analgesic effect of opioids.
Methylnaltrexone is a member of phenanthrenes.
Scientific Research Applications
Efficacy in Treating Opioid-Induced Constipation
Methylnaltrexone has demonstrated significant efficacy in inducing laxation in patients with opioid-induced constipation, particularly where traditional laxatives have failed. Clinical trials and meta-analyses have shown that methylnaltrexone can provide relief from constipation within 24 hours for many patients, improving their quality of life without compromising pain control. It has been effective in both subcutaneous and oral formulations, providing flexibility in administration based on patient needs and clinical settings (Mehta et al., 2016).
Safety and Tolerability
The safety profile of methylnaltrexone has been a focus of many studies, with findings indicating that it is generally well-tolerated among patients. The most common side effects reported include abdominal cramping and nausea, which are usually mild to moderate in severity. Importantly, methylnaltrexone does not precipitate opioid withdrawal symptoms, which is a critical consideration in its use for managing constipation in patients on opioid therapy for pain relief (Bader et al., 2011).
Economic and Clinical Impact
Beyond its clinical efficacy, methylnaltrexone's use in treating OIC has been associated with potential economic benefits. By improving bowel function, it may reduce the need for additional medical interventions and healthcare resources, contributing to improved overall healthcare utilization and potentially reducing the economic burden associated with opioid-induced side effects (Gatti & Sabato, 2012).
properties
CAS RN |
83387-25-1 |
---|---|
Molecular Formula |
C21H26NO4+ |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1 |
InChI Key |
JVLBPIPGETUEET-GAAHOAFPSA-O |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
synonyms |
(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one methyl-naltrexone hydrobromide methylnaltrexone methylnaltrexone bromide morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)- morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)- morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)- MRZ 2663BR MRZ-2663 N-methylnaltrexone bromide naltrexone MB naltrexone methobromide naltrexone methylbromide naltrexonium methiodide quaternary ammonium naltrexone relisto |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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